molecular formula C29H25N3O2S B2993260 N-(2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide CAS No. 533865-46-2

N-(2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide

Cat. No. B2993260
CAS RN: 533865-46-2
M. Wt: 479.6
InChI Key: OVUJBHUJYWQUPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide, also known as THIQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. THIQ is a member of the indole-based compounds, which have been shown to possess a wide range of biological activities. In

Scientific Research Applications

Antioxidant Activity

Some derivatives of the compound have been evaluated as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anti-HIV Activity

Certain derivatives of the compound have shown potential as anti-HIV agents . These compounds could inhibit the replication of the HIV virus, offering a potential treatment for HIV infection.

Antileishmanial Activity

The compound and its derivatives have been evaluated for antileishmanial activity . Leishmaniasis is a disease caused by parasites of the Leishmania type. It is spread by the bite of certain types of sandflies.

Antifungal Activity

The compound has shown significant antifungal activity . It could be used in the treatment of fungal infections, which can affect various parts of the body including the skin, nails, and internal organs.

Anticancer Activity

The compound has shown potential as an anticancer agent . It could inhibit the growth of cancer cells and induce apoptosis, a type of programmed cell death.

Tubulin Polymerization Inhibitor

The compound has been investigated as a tubulin polymerization inhibitor . Tubulin polymerization is a process crucial for cell division, and its inhibition can prevent the growth and proliferation of cancer cells.

properties

IUPAC Name

N-[2-[3-(2-anilino-2-oxoethyl)sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O2S/c33-28(31-24-10-2-1-3-11-24)20-35-27-19-32(26-13-7-6-12-25(26)27)17-16-30-29(34)23-15-14-21-8-4-5-9-22(21)18-23/h1-15,18-19H,16-17,20H2,(H,30,34)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUJBHUJYWQUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.